molecular formula C11H10N2O4 B15397274 2-[(5-Nitrofuran-2-yl)methoxy]aniline CAS No. 88796-65-0

2-[(5-Nitrofuran-2-yl)methoxy]aniline

Cat. No.: B15397274
CAS No.: 88796-65-0
M. Wt: 234.21 g/mol
InChI Key: JGNGZKULZMUPNY-UHFFFAOYSA-N
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Description

2-[(5-Nitrofuran-2-yl)methoxy]aniline (CAS 88796-65-0) is a synthetic compound with a molecular formula of C11H10N2O4 and a molecular weight of 234.208 g/mol . It belongs to the nitrofuran class of antibacterial agents, which are recognized for their utility in combating multidrug-resistant pathogens . As a nitrofuran derivative, this compound is believed to function as a prodrug. Its antibacterial activity is contingent upon enzymatic activation via bacterial nitroreductases, such as NfsA and NfsB in E. coli . These enzymes reduce the nitro group on the furan ring, generating highly reactive intermediates responsible for the compound's cytotoxic effects . The activated metabolites are known to cause multiple lethal effects in bacterial cells, including the induction of DNA lesions, inhibition of RNA and protein biosynthesis, and the promotion of oxidative stress . The primary research value of 2-[(5-Nitrofuran-2-yl)methoxy]aniline lies in its role as a chemical scaffold in antimicrobial discovery and development. Its structure, featuring a 5-nitrofuran moiety linked to an aniline derivative, makes it a valuable intermediate for synthesizing novel bioactive molecules with potential activity against growing and dormant mycobacterial species, as seen in other 5-nitrofuran-2-yl derivatives . Furthermore, the 5-nitrofuran-2-ylmethyl group is investigated as a bioreductively activated prodrug system for the selective release of therapeutic agents in hypoxic environments, such as those found in solid tumors . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

88796-65-0

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

2-[(5-nitrofuran-2-yl)methoxy]aniline

InChI

InChI=1S/C11H10N2O4/c12-9-3-1-2-4-10(9)16-7-8-5-6-11(17-8)13(14)15/h1-6H,7,12H2

InChI Key

JGNGZKULZMUPNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Isomers

2-Methoxy-5-nitroaniline (CAS: 99-59-2)
  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • Key Differences : Lacks the furan ring but shares the nitro and methoxy substituents on the aniline ring. The nitro group at the para position (relative to methoxy) enhances electron withdrawal, reducing basicity compared to ortho-substituted analogs .
  • Applications : Used in explosives analysis due to its stability and nitro group reactivity .
5-Methoxy-2-nitroaniline (CAS: 16133-49-6)
  • Molecular Formula : C₇H₈N₂O₃
  • Molecular Weight : 168.15 g/mol
  • Key Differences : Isomeric to 2-methoxy-5-nitroaniline, with the nitro group at the ortho position. The ortho-nitro group sterically hinders the amine, further reducing basicity compared to para isomers .
5-[(4-Methoxyphenyl)methoxy]-2-nitro-aniline (CAS: 1970100-27-6)
  • Molecular Formula : C₁₄H₁₄N₂O₄
  • Molecular Weight : 274.27 g/mol
  • Key Differences : Features an additional methoxyphenyl group, increasing molecular weight and hydrophobicity. This structural complexity may enhance binding affinity in biological systems .
4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
  • Key Differences: Replaces the furan ring with a thiophene ring.

Electronic and Basicity Trends

  • Basicity :

    • Methoxy groups at ortho/para positions increase basicity by resonance (+R effect), while nitro groups decrease it via electron withdrawal (-R effect). For example, 2-methoxy-5-nitroaniline is less basic than methoxy-substituted anilines without nitro groups .
    • In 2-[(5-Nitrofuran-2-yl)methoxy]aniline, the nitro group on the furan ring exerts a weaker electron-withdrawing effect compared to direct nitro substitution on the aniline ring, resulting in moderate basicity.
  • Solubility: Nitro groups generally reduce solubility in polar solvents. However, the methoxy linker in 2-[(5-Nitrofuran-2-yl)methoxy]aniline may improve solubility in organic solvents compared to non-methoxy analogs .

Stability and Handling

  • Storage : Nitroanilines like 2-methoxy-5-nitroaniline require storage at 0–6°C to prevent decomposition, whereas furan derivatives may exhibit greater thermal stability due to ring conjugation .
  • Safety: Nitro groups pose explosion risks under high heat or shock, necessitating careful handling compared to non-nitro analogs .

Q & A

Q. What are the recommended synthetic routes for 2-[(5-Nitrofuran-2-yl)methoxy]aniline?

Methodological Answer: Synthesis typically involves:

Nitration : Introduce the nitro group to the furan ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .

Methoxy-Aniline Coupling : Use a nucleophilic aromatic substitution (NAS) reaction between 5-nitrofuran-2-ylmethanol and 2-aminophenol in the presence of a base (e.g., K₂CO₃) .

Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Key Considerations :

  • Monitor reaction progress via TLC.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the aniline group .

Q. How is 2-[(5-Nitrofuran-2-yl)methoxy]aniline characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ 3.3–3.7 ppm). The nitrofuran ring shows distinct splitting patterns due to nitro group deshielding .
  • IR Spectroscopy : Confirm NH₂ (~3400 cm⁻¹), NO₂ (~1520 cm⁻¹), and C-O-C (~1250 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peak at m/z 250.2 (calculated for C₁₁H₁₁N₂O₄) .

Q. How do substituents influence the compound’s electronic properties and reactivity?

Methodological Answer: The 5-nitro group on the furan ring is strongly electron-withdrawing, reducing electron density on the adjacent methoxy group. This impacts:

  • Basicity : The aniline NH₂ group is less basic compared to unsubstituted aniline due to resonance withdrawal .
  • Reactivity : Enhanced susceptibility to electrophilic substitution at the para position of the aniline ring .
SubstituentElectronic EffectImpact on Reactivity
5-Nitrofuran-2-ylStrongly EWGReduces NH₂ basicity; directs electrophiles to aniline para position
Methoxy (-OCH₃)Moderate EDGStabilizes adjacent positive charges in intermediates

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s potential biological activity?

Methodological Answer:

In Vitro Assays :

  • Enzyme Inhibition : Screen against target enzymes (e.g., oxidoreductases) using fluorometric assays. The nitrofuran moiety may act as a redox-active group .
  • Cytotoxicity : Use MTT assays on cell lines (e.g., HeLa) with IC₅₀ calculations .

Molecular Docking : Model interactions with proteins (e.g., COX-2) to predict binding affinity. The nitro group may form hydrogen bonds with active-site residues .

Validation : Include positive controls (e.g., known inhibitors) and triplicate runs for statistical significance.

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer: Contradictions may arise from:

  • Purity Variability : Confirm compound purity via HPLC (>98%) and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize variability .
  • Metabolic Instability : Test stability in simulated biological fluids (e.g., PBS with 10% FBS) to identify degradation products .

Case Study : If one study reports antibacterial activity while another does not, verify bacterial strain specificity and check for efflux pump mechanisms .

Q. What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for coupling efficiency .
  • Temperature Control : Maintain ≤60°C during nitration to avoid nitro group migration .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-nitrated derivatives) and adjust stoichiometry .
ParameterOptimal ConditionImpact on Yield
Reaction Temperature50–60°CPrevents decomposition
Catalyst Loading5 mol% Pd(OAc)₂Maximizes coupling efficiency
SolventDMF/EtOH (1:1)Balances solubility and reactivity

Q. What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • DFT Calculations : Estimate HOMO/LUMO energies to predict redox behavior (e.g., nitro group reduction potential) .
  • LogP Prediction : Use software like ChemAxon to assess lipophilicity, critical for bioavailability studies .
  • pKa Estimation : The NH₂ group has a predicted pKa ~3.5 (vs. 4.6 for unsubstituted aniline) due to nitro withdrawal .

Q. How can crystallography resolve structural ambiguities in derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Use SHELXL for refinement .
  • Twinning Analysis : If data is ambiguous (e.g., Rint > 0.1), apply twin laws (e.g., BASF parameter in SHELX) .

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